molecular formula C3H2INS B1624754 4-Iodoisothiazole CAS No. 49602-28-0

4-Iodoisothiazole

Cat. No. B1624754
CAS RN: 49602-28-0
M. Wt: 211.03 g/mol
InChI Key: ORPLUOOTMBZERD-UHFFFAOYSA-N
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Description

4-Iodoisothiazole is a heterocyclic organic compound that contains both sulfur and nitrogen atoms in its structure. It is a versatile building block in organic synthesis and has been widely used in the pharmaceutical industry.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-Iodoisothiazole in lab experiments is its versatility. It can be used as a building block in the synthesis of various bioactive compounds, which makes it a valuable tool in drug discovery. Another advantage is its high yield in the synthesis process. However, one of the limitations of using this compound is its potential toxicity. It is important to handle it with care and take appropriate safety precautions.

Future Directions

There are several future directions for the use of 4-Iodoisothiazole in scientific research. One direction is the development of new bioactive compounds using this compound as a building block. Another direction is the investigation of its mechanism of action, which will help in the development of new drugs. Furthermore, the development of new synthetic methods for this compound will also be an important area of research.
Conclusion:
In conclusion, this compound is a versatile building block in organic synthesis that has been widely used in the pharmaceutical industry. It has various biochemical and physiological effects, such as anti-inflammatory and antitumor activity. Its potential toxicity is a limitation, but its high yield in the synthesis process makes it a valuable tool in drug discovery. There are several future directions for the use of this compound in scientific research, including the development of new bioactive compounds and investigation of its mechanism of action.

Scientific Research Applications

4-Iodoisothiazole has been widely used in scientific research for its versatility and unique chemical properties. It has been used as a building block in the synthesis of various bioactive compounds, such as antimicrobial agents, antitumor agents, and anti-inflammatory agents. It has also been used in the synthesis of fluorescent dyes, which have potential applications in imaging and sensing.

properties

IUPAC Name

4-iodo-1,2-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2INS/c4-3-1-5-6-2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORPLUOOTMBZERD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NS1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2INS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20447256
Record name 4-Iodoisothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20447256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

49602-28-0
Record name 4-Iodoisothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20447256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-iodo-1,2-thiazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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